molecular formula C14H26O4 B12592876 1,2-Bis(glycidyloxy)octane CAS No. 638128-13-9

1,2-Bis(glycidyloxy)octane

Cat. No.: B12592876
CAS No.: 638128-13-9
M. Wt: 258.35 g/mol
InChI Key: GLNRBRPICCCXGG-UHFFFAOYSA-N
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Description

1,2-Bis(glycidyloxy)octane is an organic compound with the molecular formula C14H26O4. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is often used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent mechanical properties and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(glycidyloxy)octane can be synthesized through the reaction of 1,8-octanediol with epichlorohydrin in the presence of a base catalyst. The reaction typically involves the following steps:

    Reaction of 1,8-octanediol with epichlorohydrin: This step forms the glycidyl ether intermediate.

    Base-catalyzed ring-opening reaction: The intermediate undergoes a ring-opening reaction in the presence of a base catalyst, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(glycidyloxy)octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can convert the epoxy groups to alcohols.

    Substitution: The epoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under mild conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted glycidyl ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Bis(glycidyloxy)octane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(glycidyloxy)octane primarily involves its ability to form cross-linked networks through the reaction of its epoxy groups with various nucleophiles. This cross-linking process enhances the mechanical strength and chemical resistance of the resulting materials. The molecular targets include hydroxyl, amine, and thiol groups, which react with the epoxy groups to form stable covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(glycidyloxy)octane is unique due to its specific molecular structure, which provides distinct reactivity and properties. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.

Properties

CAS No.

638128-13-9

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

2-[1-(oxiran-2-ylmethoxy)octan-2-yloxymethyl]oxirane

InChI

InChI=1S/C14H26O4/c1-2-3-4-5-6-12(16-10-14-11-18-14)7-15-8-13-9-17-13/h12-14H,2-11H2,1H3

InChI Key

GLNRBRPICCCXGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(COCC1CO1)OCC2CO2

Origin of Product

United States

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